2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol

Lipophilicity logP Membrane permeability

2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol (CAS 462066-89-3; MFCD02225092) is a trisubstituted 1,3,5-triazine derivative bearing a benzo[d][1,3]dioxol-5-ylamino pharmacophore at position 4, a reactive chloro leaving group at position 6, and a 2-hydroxyethylamino solubilizing side chain at position With a molecular formula of C12H12ClN5O3 and molecular weight of 309.71 g/mol, the compound occupies a logP of 1.97 and a polar surface area (PSA) of 101.42 Ų. The 1,3,5-triazine core is a privileged scaffold in anticancer kinase inhibitor design , while the benzodioxole moiety has been directly implicated in kinase hinge-region binding, as demonstrated by the structurally related 1,2,4-triazine Fyn inhibitor VS6 (IC50 = 4.8 μM).

Molecular Formula C12H12ClN5O3
Molecular Weight 309.71 g/mol
CAS No. 462066-89-3
Cat. No. B1305516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol
CAS462066-89-3
Molecular FormulaC12H12ClN5O3
Molecular Weight309.71 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC3=NC(=NC(=N3)NCCO)Cl
InChIInChI=1S/C12H12ClN5O3/c13-10-16-11(14-3-4-19)18-12(17-10)15-7-1-2-8-9(5-7)21-6-20-8/h1-2,5,19H,3-4,6H2,(H2,14,15,16,17,18)
InChIKeyDWRHFMXWRLEIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol (CAS 462066-89-3): Core Identity and Research Procurement Profile


2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol (CAS 462066-89-3; MFCD02225092) is a trisubstituted 1,3,5-triazine derivative bearing a benzo[d][1,3]dioxol-5-ylamino pharmacophore at position 4, a reactive chloro leaving group at position 6, and a 2-hydroxyethylamino solubilizing side chain at position 2. With a molecular formula of C12H12ClN5O3 and molecular weight of 309.71 g/mol, the compound occupies a logP of 1.97 and a polar surface area (PSA) of 101.42 Ų [1]. The 1,3,5-triazine core is a privileged scaffold in anticancer kinase inhibitor design [2], while the benzodioxole moiety has been directly implicated in kinase hinge-region binding, as demonstrated by the structurally related 1,2,4-triazine Fyn inhibitor VS6 (IC50 = 4.8 μM) [3]. The compound is commercially available from multiple reputable suppliers at defined purity grades for research use only .

Why 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol Cannot Be Replaced by a Simpler 1,3,5-Triazine Analog: Structural Determinants of Divergent Physicochemical and Pharmacophoric Behavior


Generic substitution among 1,3,5-triazine derivatives fails because the three substituent positions (2, 4, and 6) independently and synergistically govern lipophilicity, hydrogen-bonding capacity, and target-engagement potential [1]. The target compound's logP of 1.97 represents an approximately 10-fold increase in octanol-water partitioning relative to the simpler dichloro-monoamino analog 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol (CAS 64887-39-4; XLogP3 = 0.2, logP = -1.14 by alternative computation), an increase driven by the benzodioxole moiety that contributes ~1.77 logP units . This lipophilicity shift directly impacts membrane permeability and non-specific protein binding, making the target unsuitable as a drop-in replacement for more polar triazine analogs in biological assays . Furthermore, the benzodioxole group is not merely a lipophilic appendage: in the closely related 1,2,4-triazin-5-one series, the identical benzo[d][1,3]dioxol-5-ylamino substituent was essential for Fyn kinase hinge-region recognition (VS6, IC50 = 4.8 μM), and its removal or replacement would ablate this pharmacophoric contribution [2]. The following quantitative evidence guide details each differentiable dimension.

Quantitative Differentiation Evidence for 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol vs. Closest Structural Analogs


Lipophilicity-Driven Differentiation: ~10-Fold Higher logP vs. 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol (CAS 64887-39-4)

The target compound exhibits a computed logP of 1.97 [1]. Its closest structural analog lacking the benzodioxole moiety — 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol (CAS 64887-39-4) — shows an XLogP3 of 0.2 and an alternative computed logP of -1.14, depending on the algorithm employed . The benzodioxole substitution therefore contributes approximately +1.77 to +3.11 logP units, representing a >60-fold range increase in predicted octanol-water partitioning. This logP shift places the target compound within the optimal Lipinski logP window (1–3) for oral drug-likeness, whereas the non-benzodioxole comparator falls below this range and may exhibit excessively low membrane partitioning [1].

Lipophilicity logP Membrane permeability Drug-likeness Triazine scaffold optimization

Benzodioxole Pharmacophore Contribution: Kinase Hinge-Region Binding Inferred from VS6 (Fyn IC50 = 4.8 μM)

Although no direct kinase inhibition data are published for CAS 462066-89-3, the identical benzo[d][1,3]dioxol-5-ylamino substituent has been characterized in the 1,2,4-triazin-5-one series through compound VS6, which inhibits Fyn tyrosine kinase with an IC50 of 4.8 μM [1]. Computational modelling confirmed that the benzodioxole moiety engages the kinase hinge region via hydrogen-bond and hydrophobic interactions, and structure-based optimization of this scaffold yielded derivative compound 3 with a 6-fold improved IC50 of 0.76 μM [1]. The target compound retains the identical benzodioxole pharmacophore but presents it on a 1,3,5-triazine core rather than the 1,2,4-triazin-5-one core of VS6, providing a scaffold-hopping opportunity to explore differential kinase selectivity while preserving the validated hinge-binding element [1] [2].

Kinase inhibition Fyn tyrosine kinase Benzodioxole pharmacophore Hinge-region binding 1,3,5-Triazine scaffold

Reactive Chloro Leaving Group: Synthetic Diversification Capacity vs. Fully Substituted Triazine Analogs (e.g., ZSTK474 and N,N-diamino analogs)

The target compound retains a chlorine atom at position 6 of the 1,3,5-triazine ring, providing a site for sequential nucleophilic aromatic substitution (SNAr). This contrasts with fully substituted analogs such as ZSTK474 (CAS 475110-96-4; all three triazine positions substituted with morpholino and benzimidazole groups) and N-(1,3-benzodioxol-5-yl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, which lack a reactive halogen handle [1] . The chloro substituent enables stepwise library diversification through reaction with amines, thiols, or alcohols without requiring de novo scaffold synthesis, a capability documented across the 1,3,5-triazine literature where cyanuric chloride serves as the universal starting material for sequential derivatization [2]. The target compound is thus two synthetic steps advanced from cyanuric chloride (benzodioxole amine introduced at position 4, ethanolamine at position 2) with one reactive site remaining.

Nucleophilic aromatic substitution Chloro leaving group Triazine derivatization Chemical intermediate Library synthesis

Polar Surface Area Parity with Distinct logP: Differentiated ADME Profile vs. CAS 64887-39-4

Despite the large logP difference (+1.77 units), the target compound maintains a PSA of 101.42 Ų, nearly identical to that of CAS 64887-39-4 (PSA = 100.91 Ų) [1] . This PSA parity arises because the benzodioxole group adds lipophilic surface area (primarily carbon and oxygen atoms in a constrained ring) without introducing additional hydrogen bond donors or acceptors beyond those already present in the ethanolamine-triazine core. The combination of elevated logP with maintained moderate PSA situates the target compound in a differentiated ADME space: PSA <140 Ų predicts good oral absorption, while the logP of 1.97 is within the CNS drug-likeness window (logP 1–3, PSA <90 Ų borderline) [2]. In contrast, CAS 64887-39-4 (XLogP3 = 0.2, PSA ≈101 Ų) falls outside the optimal CNS permeability range due to insufficient lipophilicity.

Polar surface area ADME Blood-brain barrier permeability Oral bioavailability Physicochemical differentiation

Benzodioxole Moiety as a Metabolic Soft Spot Modulator: Inferred CYP Liability Differentiation vs. Chlorophenyl Triazine Analogs

The methylenedioxy bridge (O–CH2–O) of the benzodioxole group is a well-characterized metabolic liability in drug metabolism: CYP2C9, CYP2C19, and CYP3A4 catalyze methylene oxidation leading to catechol formation and subsequent O-methylation or glucuronidation, a pathway documented for numerous benzodioxole-containing drugs and probes [1]. This metabolic soft spot differentiates the target compound from triazine analogs carrying metabolically inert substituents such as 4-chlorophenyl or 2,4-dichlorophenyl groups (common in agrochemical triazines) where CYP-mediated oxidation occurs primarily on the triazine ring itself or on alkyl side chains, producing different metabolite profiles [2]. While no direct metabolic stability data are available for CAS 462066-89-3, the presence of the benzodioxole methylenedioxy group predicts a distinct CYP metabolite fingerprint compared to halogenated-phenyl triazine analogs, a factor critical for ADME-Tox triage in early drug discovery [1].

Benzodioxole metabolism CYP450 Metabolic stability Methylenedioxy group Drug metabolism

Recommended Procurement and Application Scenarios for 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry: Exploring 1,3,5-Triazine Kinase Inhibitors with a Validated Benzodioxole Hinge Binder

The target compound provides a direct entry point for scaffold-hopping from the 1,2,4-triazin-5-one Fyn inhibitor series (VS6, IC50 = 4.8 μM) to the electronically distinct 1,3,5-triazine core [1]. Its benzodioxole pharmacophore, which computational studies have confirmed engages the kinase hinge region through H-bond and hydrophobic contacts, allows researchers to test whether the 1,3,5-triazine scaffold yields altered kinase selectivity or improved potency relative to the 1,2,4-triazin-5-one scaffold while retaining the validated hinge-binding element [1]. The residual chloro group at position 6 further enables rapid analoging to explore substituent effects on potency and selectivity without de novo scaffold construction [2].

Focused Triazine Library Synthesis via Sequential SNAr: Building Block for Position-6 Diversification

As a di-substituted cyanuric chloride derivative with one chloro group remaining, this compound serves as an advanced intermediate for focused library construction. In contrast to fully substituted triazines like ZSTK474 (PI3Kδ IC50 = 4.6 nM), which cannot be further diversified at the triazine core without total resynthesis [3], the target compound allows researchers to install a third diversity element (amine, thiol, alcohol, or boronate via cross-coupling) at position 6 in a single synthetic step [2]. This reduces the per-analog synthesis time by approximately one-third compared to starting from cyanuric chloride for each library member, enabling higher-throughput SAR exploration of the triazine kinase inhibitor chemical space.

Cellular Kinase Inhibition Screening: Optimal Lipophilicity for Intracellular Target Engagement

With a computed logP of 1.97 and PSA of 101.42 Ų [4], the target compound occupies the favorable lipophilicity window for passive cell membrane permeability, unlike the more polar analog CAS 64887-39-4 (XLogP3 = 0.2) which may exhibit poor cellular uptake . This property profile supports its use in cell-based kinase inhibition assays (e.g., phospho-kinase ELISA, Western blot, or cellular thermal shift assays) where intracellular target engagement is required. The predicted moderate PSA also positions it as a tool compound for evaluating whether benzodioxole-containing 1,3,5-triazines can access intracellular kinase targets that are inaccessible to highly polar triazine analogs.

Metabolic Soft Spot Assessment: Benzodioxole Probe for CYP Phenotyping in ADME-Tox Triage

The methylenedioxy bridge of the benzodioxole moiety provides a defined metabolic liability predictable by class-level SAR [5]. This makes the compound valuable as a probe substrate for CYP phenotyping (particularly CYP2C9, CYP2C19, and CYP3A4) in human liver microsome or hepatocyte stability assays, enabling research teams to calibrate the metabolic stability penalty associated with benzodioxole incorporation into 1,3,5-triazine kinase inhibitors. The data generated can inform subsequent design strategies—such as methylene deuteration to reduce CYP-mediated oxidation rates, a strategy with literature precedent for benzodioxole-containing SSRIs [6]—before committing to costly in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.